

Application Notes and Protocols: (R)-Birabresib in NUT Midline Carcinoma Cell Lines

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Compound of Interest

Compound Name: (R)-Birabresib

Cat. No.: B8092951

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These application notes provide a comprehensive overview of the use of **(R)-Birabresib**, also known as OTX015 or MK-8628, a potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, for the study of NUT midline carcinoma (NMC). The information compiled herein, including detailed protocols and quantitative data, is intended to facilitate further research into the therapeutic potential of BET inhibitors in this aggressive and rare cancer.

Introduction

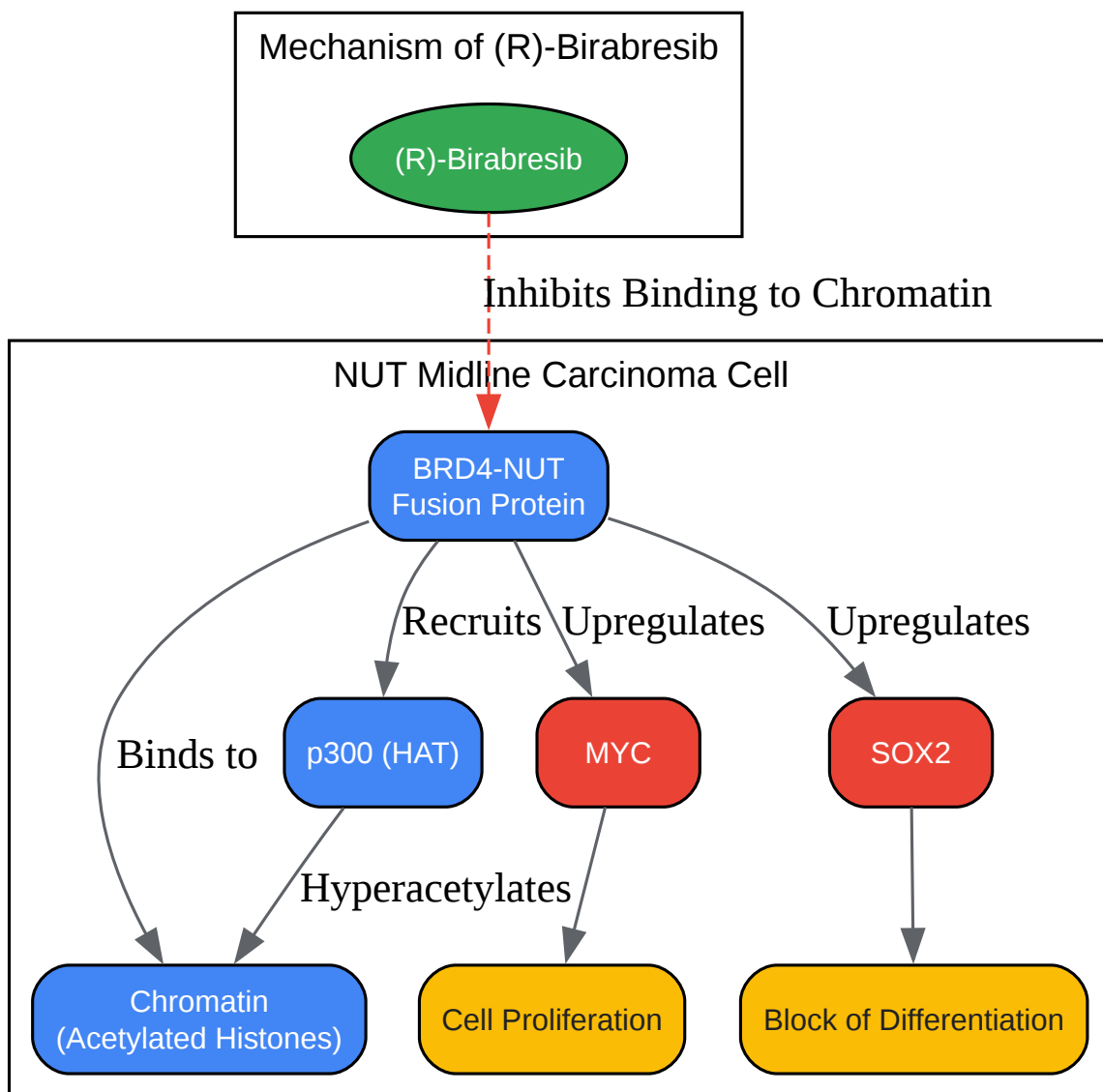
NUT midline carcinoma is a rare, aggressive, and poorly differentiated squamous cell carcinoma defined by a chromosomal rearrangement involving the NUTM1 gene on chromosome 15.[1][2][3] In the majority of cases, NUTM1 is fused with BRD4, a member of the BET family of proteins, resulting in the expression of the oncogenic BRD4-NUT fusion protein.[1][2] This fusion protein drives tumorigenesis by blocking cellular differentiation and promoting proliferation.[1][2]

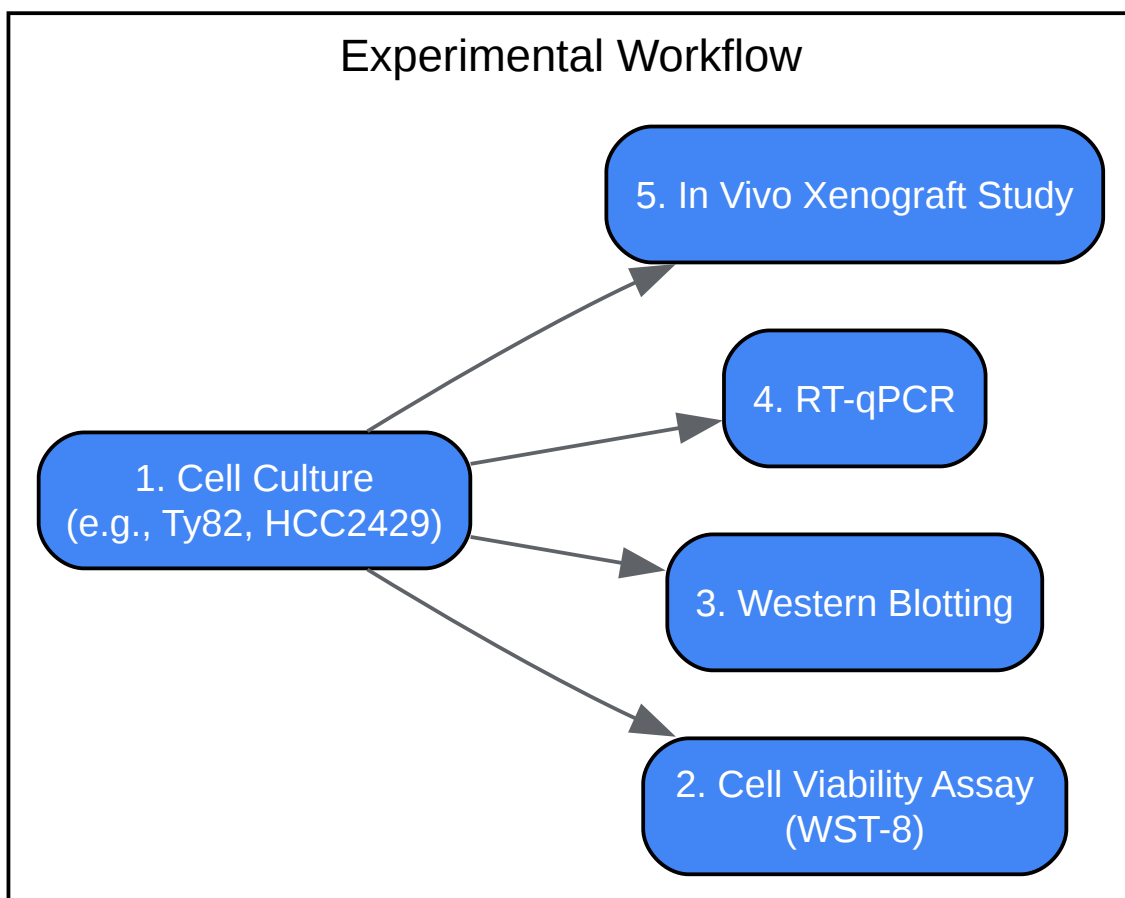
(R)-Birabresib is a first-in-class BET inhibitor that competitively binds to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing the BRD4-NUT fusion protein from chromatin. This action disrupts the downstream transcriptional programs essential for NMC cell survival and proliferation, leading to cell cycle arrest and squamous differentiation.[1][2]

Mechanism of Action

The BRD4-NUT oncoprotein plays a central role in the pathogenesis of NMC. The BRD4 portion of the fusion protein tethers the complex to acetylated histones on chromatin, while the NUT portion recruits histone acetyltransferases (HATs), such as p300. This creates a feed-forward loop of histone hyperacetylation, leading to the formation of large chromatin domains and the transcriptional activation of key oncogenes, including MYC and SOX2.[\[1\]](#)[\[2\]](#)

(R)-Birabresib, by competitively inhibiting the bromodomains of BRD4, prevents the BRD4-NUT fusion protein from binding to chromatin. This leads to the downregulation of its target oncogenes, resulting in cell cycle arrest and the induction of cellular differentiation.[\[1\]](#)[\[2\]](#)





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